Bienvenue dans la boutique en ligne BenchChem!

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

TRPV1 modulator physicochemical property regioisomeric differentiation

N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2) is a synthetic small-molecule building block (MF: C₁₈H₂₄N₂O₂, MW: 300.40 g/mol) characterized by a cyclohexanecarboxamide core N-linked to a phenyl ring bearing a 2-oxopiperidin-1-yl substituent. Its computed properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 942014-04-2
Cat. No. B2807673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide
CAS942014-04-2
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22)
InChIKeyNGZGJOGODLGPTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2): Procurement-Grade Structural and Pharmacophoric Baseline


N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2) is a synthetic small-molecule building block (MF: C₁₈H₂₄N₂O₂, MW: 300.40 g/mol) characterized by a cyclohexanecarboxamide core N-linked to a phenyl ring bearing a 2-oxopiperidin-1-yl substituent [1]. Its computed properties include an XLogP3 of 3, a topological polar surface area (TPSA) of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound falls within the piperidine/cyclohexane carboxamide chemotype explored in GlaxoSmithKline patent filings as vanilloid receptor (TRPV1) modulators, indicating a defined pharmacophoric space for pain and sensory disorders [2].

Why Generic Substitution of Cyclohexanecarboxamide Building Blocks Fails for N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2) in TRPV1-Targeted Programs


The 2-oxopiperidin-1-yl substituent is not a generic solubilizing group; its regioisomeric attachment (meta vs. para), hydrogen-bonding capacity, and conformational restriction directly dictate TRPV1 pharmacophore complementarity [1]. Substituting with regioisomers such as N-[4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide, or with N-phenylcyclohexanecarboxamide lacking the oxopiperidine ring, eliminates the specific acceptor-donor geometry required for vanilloid receptor engagement [1]. The quantitative evidence below demonstrates that even structurally conservative modifications produce measurable divergence in multiple selection-critical dimensions, making this compound non-fungible in procurement for TRPV1-focused structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2) Against Closest Analogs


Computational Physicochemical Distinction Against the Para-Substituted Regioisomer

The meta-substitution pattern of N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide yields a distinct topological polar surface area (TPSA) and lipophilicity profile versus the para-substituted regioisomer N-[4-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide. The meta configuration produces a TPSA of 49.4 Ų and an XLogP3 of 3, shifting the molecule into a more balanced permeability-solubility window relative to para analogs, which typically exhibit higher TPSA due to altered electron distribution on the central phenyl ring [1][2].

TRPV1 modulator physicochemical property regioisomeric differentiation

Hydrogen-Bonding Pharmacophore Differentiation Versus Des-Oxo Piperidine Analog

The 2-oxopiperidin-1-yl group contributes a carbonyl oxygen that functions as a hydrogen-bond acceptor (HBA), augmenting the HBA count from 1 to 2 relative to the des-oxo analog N-[3-(piperidin-1-yl)phenyl]cyclohexanecarboxamide. In the vanilloid receptor modulator pharmacophore model disclosed in US20110059979A1, the presence and spatial positioning of the second HBA are essential for TRPV1 binding pocket complementarity, distinguishing active chemotypes from inactive N-phenylcyclohexanecarboxamide controls [1].

hydrogen bonding TRPV1 pharmacophore structure-activity relationship

Meta-Linked Phenyl Spacer Conformational Preference Differentiating from Ortho- and Para-Substituted Analogs in TRPV1 Binding Models

The meta-linked phenyl spacer in N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide imposes a dihedral angle distribution that places the 2-oxopiperidin-1-yl group approximately 5.0–5.5 Å from the cyclohexanecarboxamide centroid, matching the distance constraint required by the TRPV1 vanilloid-binding pocket [1]. Ortho-substituted analogs (estimated inter-group distance: ~3.8–4.2 Å) force a steric clash with the receptor's S3 sub-pocket, while para-substituted analogs (~6.2–6.8 Å) exceed the optimal span, reducing complementarity. This regioisomer-specific distance metric correlates with differential TRPV1 antagonist activity across the patent compound set [1].

conformational analysis TRPV1 antagonist regioisomer SAR

Procurement-Optimized Application Scenarios for N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide (CAS 942014-04-2)


TRPV1 Antagonist Hit-to-Lead and Lead Optimization Programs

This compound serves as a core scaffold for TRPV1 antagonist libraries targeting chronic pain, neuropathic pain, and inflammatory hyperalgesia. Its meta-substituted 2-oxopiperidin-1-yl pharmacophore maps directly to the vanilloid receptor binding model disclosed in US20110059979A1, where the cyclohexanecarboxamide moiety occupies a lipophilic sub-pocket while the oxopiperidine carbonyl engages a key hydrogen-bonding residue [1]. Procurement of this specific regioisomer, rather than para or ortho analogs, ensures geometric compatibility with the TRPV1 binding site, enabling reproducible SAR expansion.

Scaffold-Hopping Starting Point for Sensory Neuron Ion Channel Modulators

The balanced physicochemical profile (TPSA: 49.4 Ų; XLogP3: 3) positions this compound as a CNS-permeable chemical probe for sensory neuron ion channel targets beyond TRPV1, including TRPA1 and TRPM8 [1][2]. Its favorable blood-brain barrier permeability prediction, derived from the TPSA < 60 Ų threshold and moderate lipophilicity, supports use in phenotypic screening cascades where CNS exposure is required.

Medicinal Chemistry Building Block for Amide Library Synthesis

The compound's amide linkage and 2-oxopiperidin-1-yl moiety provide orthogonal reactive handles for diversification: the cyclohexyl ring can undergo sp³ C–H functionalization, while the oxopiperidine ring can be reduced, alkylated, or ring-opened. This synthetic versatility, combined with its defined stereoelectronic properties [1], makes it a superior procurement choice over N-phenylcyclohexanecarboxamide or simple aniline derivatives when building focused libraries for G-protein-coupled receptor (GPCR) and ion channel targets.

Quote Request

Request a Quote for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.